
2,3-Dihydroxy-2'-carboxybiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxy-2'-carboxybiphenyl is a member of biphenyls and a carboxybiphenyl.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
Research has explored the coordination chemistry of β-functional phenyl isocyanides, focusing on derivatives like 2-hydroxyphenyl isocyanide. Studies in this area have examined the formation of carbene complexes involving 2,3-dihydrobenzoxazol-2-ylidene ligands, which are influenced by the π-electron release ability of metal centers. This includes investigations into the synthesis of 2,3-dihydro-1H-imidazol-2-ylidene and 2,3-dihydro-1H-indol-2-ylidene complexes (Tamm & Hahn, 1999).
Crystallography and Structural Analysis
The crystal structure of compounds like 2,3-Dichloro-3',4'-dihydroxybiphenyl, a possible metabolite of 2,3-dichlorobiphenyl, has been studied. These structures show features like intramolecular hydrogen bonding and significant dihedral angles between benzene rings (Dhakal, Parkin, & Lehmler, 2019).
Synthesis and Chemical Transformations
Research has been conducted on the efficient synthesis of various compounds using key steps like Sharpless asymmetric dihydroxylation and Dondoni's furan addition. This includes work on synthesizing core building blocks for complex chemical structures (Sasaki, Hamada, & Shioiri, 1997).
Biochemical Applications
2,3-Dihydroxybiphenyl 1,2-dioxygenase, an enzyme in the biphenyl biodegradation pathway, has been purified and crystallized. This enzyme, crucial for breaking down aromatic rings in certain bacteria, has been studied for its kinetics and inhibition properties (Eltis et al., 1993).
Organic Synthesis and Chemical Reactions
Studies have been conducted on the regioselective synthesis of 4-hydroxybiaryl-2-carboxylates via oxygenative and dehydrogenative [3 + 3] benzannulation reactions. These processes use atmospheric oxygen as an oxidant and have been shown to yield good results with substituted biaryl phenols (Joshi, Nanubolu, & Menon, 2016).
Environmental and Microbial Degradation
Pseudomonas sp. strain HBP1 can degrade 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl, using an NADH-dependent monooxygenase in the first step of degradation. This highlights the role of certain bacteria in the environmental breakdown of complex organic compounds (Kohler, Kohler-Staub, & Focht, 1988).
Eigenschaften
Produktname |
2,3-Dihydroxy-2'-carboxybiphenyl |
|---|---|
Molekularformel |
C13H10O4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-(2,3-dihydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H10O4/c14-11-7-3-6-9(12(11)15)8-4-1-2-5-10(8)13(16)17/h1-7,14-15H,(H,16,17) |
InChI-Schlüssel |
ZEPICJFODWLEJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![TG(16:1(9Z)/18:1(9Z)/20:0)[iso6]](/img/structure/B1241846.png)

![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)

![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)
![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)

![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)


![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)
![4H-Pyrrolo[2,3-B]quinoxaline](/img/structure/B1241865.png)

